

literature comparison for pyrazolone spectroscopic data

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Compound of Interest

Compound Name: *5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one*

CAS No.: 91990-66-8

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A Comprehensive Guide to the Spectroscopic Characterization of Pyrazolones for Researchers and Drug Development Professionals

Welcome to a detailed exploration of the spectroscopic landscape of pyrazolones. As a class of heterocyclic compounds, pyrazolones form the backbone of numerous pharmaceuticals and dyes, making their precise structural elucidation a critical step in research and development. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of spectroscopic data and the rationale behind the analytical methodologies. We will move beyond simple data reporting to understand the causal links between molecular structure and spectral output, empowering you to interpret your own results with confidence.

The Significance of Pyrazolone Spectroscopy

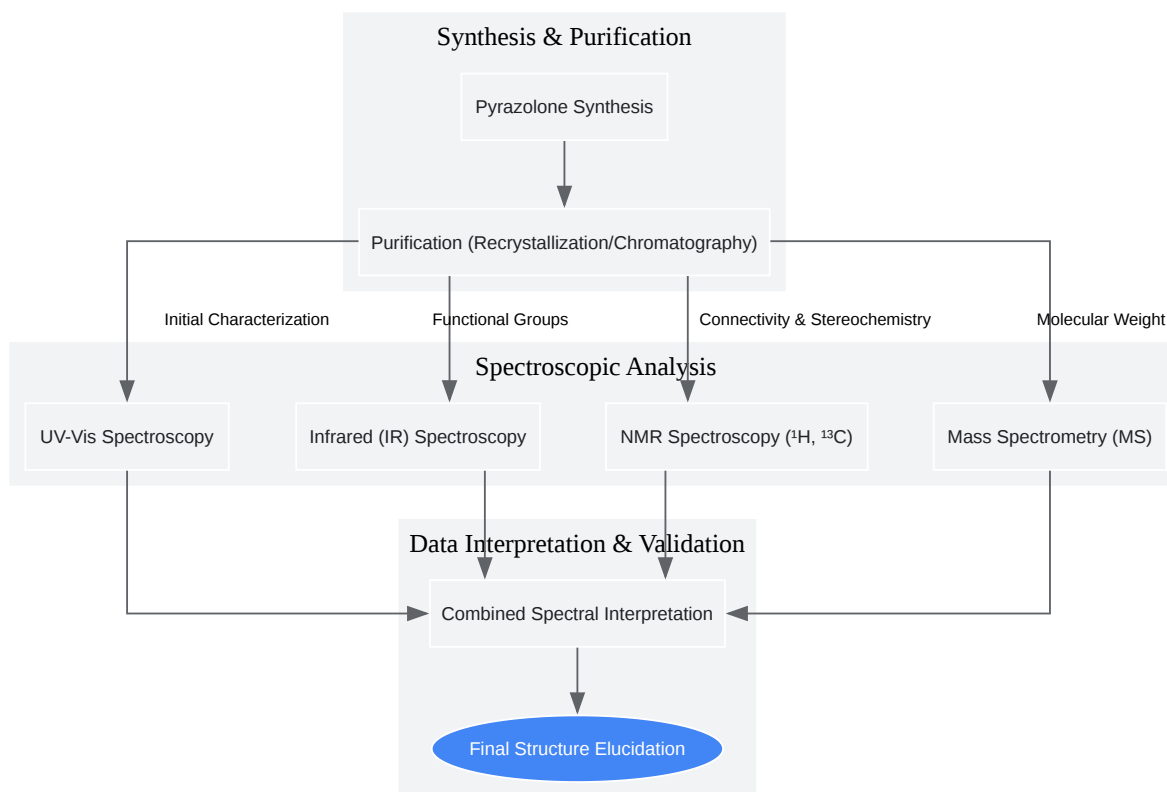
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] Their derivatives are of immense interest due to their wide-ranging biological activities, including analgesic, anti-inflammatory, antimicrobial, and

anticancer properties.^{[2][3]} The biological efficacy of a pyrazolone derivative is intrinsically linked to its three-dimensional structure and the electronic distribution within the molecule. Spectroscopic techniques are our primary tools for peering into this molecular world, providing a fingerprint that is unique to each compound.

A crucial aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that readily interconvert.^{[1][4]} These tautomers (keto-enol and different positional isomers of the imine proton) can co-exist in solution, and their equilibrium is often influenced by the solvent, pH, and the nature of substituents.^{[1][5]} Spectroscopic analysis is not only vital for confirming the primary structure but also for understanding this dynamic tautomeric behavior, which can have profound implications for a molecule's reactivity and biological interactions.

The Spectroscopic Workflow: From Synthesis to Structure

The characterization of a newly synthesized pyrazolone derivative is a multi-step process that typically involves a suite of spectroscopic techniques. Each method provides a different piece of the structural puzzle.



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Caption: A typical workflow for the synthesis and spectroscopic characterization of pyrazolone derivatives.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazolones, the absorption maxima (λ_{max}) are sensitive to the extent of conjugation in the system and the presence of auxochromes.

Experimental Considerations

The choice of solvent is a critical experimental parameter in UV-Vis spectroscopy of pyrazolones due to its influence on tautomeric equilibria and the solvation of the ground and excited states.[5][6][7] Polar solvents can stabilize more polar tautomers, leading to shifts in the observed λ_{max} . [7][8] It is therefore crucial to report the solvent used when presenting UV-Vis data. A typical protocol involves dissolving a small, accurately weighed sample in a spectroscopic grade solvent and measuring the absorbance over a range of ~200-600 nm.[9]

Data Comparison: Parent vs. Substituted Pyrazolones

The electronic spectra of pyrazolones generally exhibit multiple absorption bands.[5] For a simple pyrazolone, one might observe transitions corresponding to the $\pi \rightarrow \pi^*$ of the conjugated system and $n \rightarrow \pi^*$ of the carbonyl group. Introducing substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_{max} .

Compound	Substituent(s)	λ_{max} (nm)	Solvent	Effect
3-Methyl-1-phenyl-5-pyrazolone	-	~245, ~270	Ethanol	Baseline
4-Arylazo-substituted pyrazolones	Arylazo group at C4	390 - 465	Various	Bathochromic shift due to extended conjugation
4-(4-Nitrobenzylidene)-5-pyrazolone	p-Nitrophenyl group	> 400	DMF	Significant bathochromic shift due to strong electron-withdrawing group and extended conjugation

Note: The exact λ_{max} values can vary depending on the specific compound and solvent used. The data above is illustrative.

The significant red shift observed in 4-arylo and 4-benzylidene derivatives is a direct consequence of the extended π -conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Protocol: UV-Vis Spectral Analysis of a Pyrazolone Derivative

- Preparation of Stock Solution: Accurately weigh approximately 1 mg of the pyrazolone sample and dissolve it in 10 mL of a spectroscopic grade solvent (e.g., ethanol or DMSO) in a volumetric flask to prepare a stock solution.
- Preparation of Working Solution: Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration is around 10^{-5} M.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to be used as a reference and another with the sample solution.
- Data Acquisition: Scan the sample from 200 to 600 nm and record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorption (λ_{max}) and the corresponding absorbance value.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. In pyrazolone chemistry, it is particularly useful for confirming the presence of the carbonyl (C=O) group and N-H or O-H bonds, which are key to understanding the tautomeric forms.

Experimental Rationale

IR spectra of solid samples are often recorded using KBr pellets to avoid solvent interference. [10][11] The position of the C=O stretching vibration is highly informative. A lower frequency (around $1600\text{-}1680\text{ cm}^{-1}$) can suggest the presence of intramolecular hydrogen bonding or conjugation, while a higher frequency (around $1700\text{-}1720\text{ cm}^{-1}$) is indicative of a less

conjugated or strained carbonyl group. The presence of broad bands in the 3100-3500 cm^{-1} region can indicate N-H or O-H stretching, providing direct evidence for the existence of keto or enol tautomers.[12]

Comparative IR Data

Compound	Key Vibrational Frequencies (cm^{-1})	Interpretation
3-Methyl-1-phenyl-5-pyrazolone	~1600 (C=O), ~3100-3400 (N-H/O-H)	Indicates the presence of the pyrazolone core and likely tautomeric forms.
1-(2,4-dinitrophenyl)-3-methyl-4-benzylidene-5-pyrazolone	~1617 (C=O), ~1590 (C=N), 1514 (C=C)	The C=O frequency is characteristic. The C=N and C=C stretches confirm the benzylidene structure.[13]
4-Acylpyrazolones	~1650-1680 (exocyclic C=O), ~1600 (ring C=O)	The presence of two distinct carbonyl bands helps to identify 4-acyl derivatives.

The variation in the C=O stretching frequency provides valuable clues about the electronic environment of the carbonyl group. For instance, conjugation with a C=C double bond in the 4-benzylidene derivative lowers the C=O bond order and hence its stretching frequency.

Protocol: FTIR Analysis using KBr Pellet Method

- **Sample Preparation:** Grind a small amount (1-2 mg) of the dry pyrazolone sample with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Spectral Measurement:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

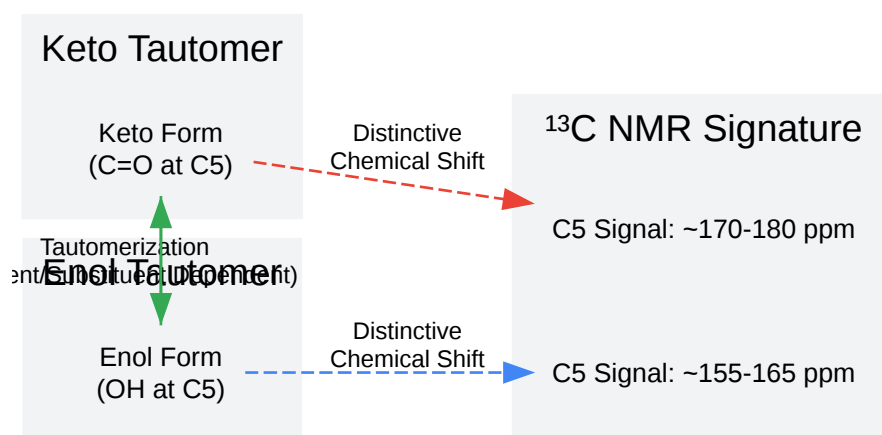
- Data Analysis: Identify and annotate the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including ^1H and ^{13}C NMR, is arguably the most powerful technique for determining the detailed structure of organic molecules.[14][15] It provides information about the chemical environment of individual atoms and their connectivity.

Causality Behind Experimental Choices

The choice of solvent is paramount in NMR analysis of pyrazolones. Deuterated solvents like DMSO- d_6 are often used because they can dissolve a wide range of compounds and their ability to form hydrogen bonds can help in identifying exchangeable protons (e.g., N-H or O-H). [10] The chemical shifts in NMR are highly sensitive to the electronic environment, making NMR an excellent tool for studying the effects of substituents and for differentiating between tautomers.[4][11] For instance, the ^{13}C chemical shift of the carbonyl carbon (C5) can vary significantly between the keto and enol forms.



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Caption: Tautomerism in pyrazolones and its effect on the ^{13}C NMR chemical shift of the C5 carbon.

Comparative ^1H and ^{13}C NMR Data

The following table provides an illustrative comparison of NMR data for different pyrazolone derivatives.

Compound	Key ^1H NMR Signals (δ , ppm)	Key ^{13}C NMR Signals (δ , ppm)	Solvent
1-Phenyl-1H-pyrazol-3-ol	11.4 (br s, 1H, OH), 7.72 (s, 1H, H-5)	163.6 (C-3), 133.3 (C-5)	CDCl_3
3-Methyl-4-benzylidene-5-oxo-1H-pyrazole-1-carboxamide	2.14 (s, 3H, CH_3), 6.90 (s, 1H, =CH), 8.60 (s, 2H, NH_2)	~ 170 (C=O), ~ 140 (C-3), ~ 110 (C-4)	DMSO-d_6
3-(2-amino-5-substituted)-4,5-dihydro-1H-pyrazoles	-	C-3 (~ 150 -160), C-4 (~ 40 -50), C-5 (~ 50 -60)	CDCl_3

The presence of a broad, exchangeable singlet in the ^1H NMR spectrum (often >10 ppm) is a strong indicator of an acidic proton (N-H or O-H). Two-dimensional NMR techniques like HSQC and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.[\[15\]](#)

Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the pyrazolone sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrument Tuning:** Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to obtain optimal resolution.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

- 2D NMR (Optional but Recommended): If the structure is novel or the 1D spectra are complex, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish correlations between protons and carbons.
- Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ^1H signals. Assign the chemical shifts by comparing with literature data and using the correlations from 2D spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Principles of Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion ($\text{M}^{+\bullet}$), which can then undergo fragmentation. The fragmentation of pyrazolones is influenced by the pyrazole ring and the attached substituents. Common fragmentation pathways for the pyrazole ring include the loss of N_2 or HCN .^[16] The substituents on the ring will direct the fragmentation in characteristic ways. For example, compounds with alkyl side chains often show fragmentation due to the loss of alkyl radicals.

Comparative Fragmentation Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Interpretation
1-Phenyl-3-methyl-5-pyrazolone (Edaravone)	174	105, 91, 77	Loss of various fragments, with the phenyl cation (m/z 77) and benzoyl-type fragments being common.
1-(Tetrahydro-2H-pyran-4-yl)pyrazoles	Varies	Loss of the tetrahydropyran moiety or ring-opening fragmentation of the tetrahydropyran ring. [16]	Characteristic fragmentation of the substituent.
3,4-Dibromopyrazole	240/242/244	Loss of Br•, HCN	Isotopic pattern of bromine is a key identifier. Loss of HCN is characteristic of the pyrazole ring.[17]

Analyzing the fragmentation pattern allows for the confirmation of the different parts of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the ions, which can be used to determine the elemental composition.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample (typically in solution or as a solid on a probe) into the ion source of the mass spectrometer.
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
- **Mass Analysis:** Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- **Data Interpretation:** Identify the molecular ion peak. Analyze the fragmentation pattern to deduce the structure of the fragments and relate them back to the parent molecule's structure.

Conclusion

The spectroscopic characterization of pyrazolones is a multifaceted process that relies on the synergistic use of several analytical techniques. UV-Vis spectroscopy provides insights into the electronic structure and conjugation, IR spectroscopy confirms the presence of key functional groups and aids in tautomer analysis, NMR spectroscopy delivers a detailed map of the molecular framework, and mass spectrometry confirms the molecular weight and provides clues about the molecule's composition through fragmentation.

By understanding the principles behind each technique and the influence of structural features like substituents and tautomerism on the spectral output, researchers can confidently and accurately elucidate the structures of novel pyrazolone derivatives. This comprehensive understanding is fundamental to advancing the development of new drugs and materials based on this versatile heterocyclic scaffold.

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